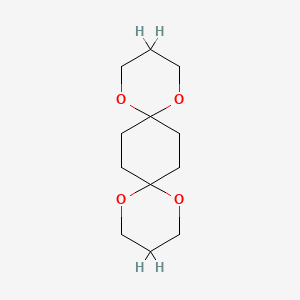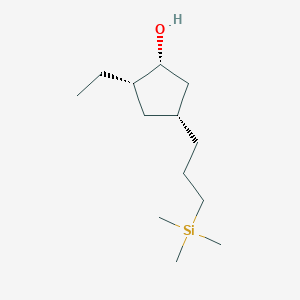![molecular formula C8H4F3N3O2 B11876530 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid CAS No. 1260847-63-9](/img/structure/B11876530.png)
7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by the presence of a trifluoromethyl group at the 7th position and a carboxylic acid group at the 6th position of the imidazo[1,2-a]pyrimidine ring. The unique structure of this compound makes it an important scaffold in medicinal chemistry and drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with trifluoroacetic anhydride to introduce the trifluoromethyl group. This is followed by cyclization with a suitable aldehyde or ketone to form the imidazo[1,2-a]pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity. The process may also involve purification steps such as crystallization, distillation, and chromatography to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the imidazo[1,2-a]pyrimidine ring, such as alcohols, amines, and substituted imidazo[1,2-a]pyrimidines .
Aplicaciones Científicas De Investigación
7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery, particularly in the development of new therapeutic agents.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine: Similar structure but lacks the trifluoromethyl and carboxylic acid groups.
Imidazo[1,2-a]pyrimidine: Similar core structure but different substituents.
Trifluoromethylpyrimidine: Contains the trifluoromethyl group but lacks the imidazo ring.
Uniqueness
7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid is unique due to the presence of both the trifluoromethyl and carboxylic acid groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid group provides a site for further functionalization and interaction with biological targets .
Propiedades
Número CAS |
1260847-63-9 |
|---|---|
Fórmula molecular |
C8H4F3N3O2 |
Peso molecular |
231.13 g/mol |
Nombre IUPAC |
7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)5-4(6(15)16)3-14-2-1-12-7(14)13-5/h1-3H,(H,15,16) |
Clave InChI |
BPVNKIUCEHAYDP-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C=C(C(=NC2=N1)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B11876447.png)



![1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11876478.png)



![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-ethylazetidin-2-one](/img/structure/B11876506.png)
![N-[tert-Butyl(dimethyl)silyl]-3-methyl-1,2-thiazol-5-amine](/img/structure/B11876509.png)




